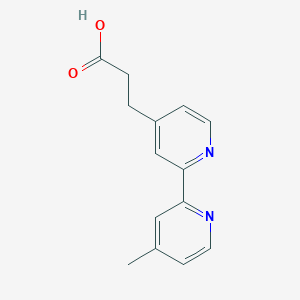

4'-Methyl-2,2'-bipyridine-4-propionic acid

Description

Significance of Bipyridine Scaffolds in Advanced Chemical Systems Research

Bipyridine scaffolds are a cornerstone in the design of advanced chemical systems. Their ability to act as chelating ligands, forming stable complexes with a wide array of metal ions, has made them indispensable in the development of catalysts, photosensitizers, and supramolecular assemblies. The rigid, planar structure of the bipyridine core provides a robust framework for constructing complex molecular architectures with tailored electronic and photophysical properties.

Rationale for Functionalizing Bipyridines with Propionic Acid Moieties

The functionalization of bipyridine scaffolds with carboxylic acid groups, such as the propionic acid moiety in 4'-Methyl-2,2'-bipyridine-4-propionic acid, is a strategic approach to enhance their utility. The propionic acid group serves several crucial functions:

Anchoring Group: The carboxylic acid function can act as an effective anchor, allowing the molecule to be tethered to semiconductor surfaces, a critical feature in the fabrication of dye-sensitized solar cells (DSSCs) researchgate.netchemicalbook.com.

Solubility Modulation: The presence of the hydrophilic carboxylic acid group can improve the solubility of the bipyridine ligand and its metal complexes in polar solvents, which is advantageous for various solution-based applications.

Post-Synthetic Modification: The carboxylic acid provides a reactive handle for further chemical modifications, enabling the covalent attachment of other functional units to build more complex molecular systems.

The propionic acid side chain, in particular, offers greater flexibility compared to a directly attached carboxylic acid group, which can influence the orientation and electronic coupling of the molecule when adsorbed on a surface.

Historical Context of Bipyridine Derivatives in Coordination and Supramolecular Chemistry

The chemistry of 2,2'-bipyridine (B1663995) dates back over a century, with its coordination compounds playing a pivotal role in the development of coordination chemistry. Early studies laid the foundation for understanding the thermodynamics, kinetics, and bonding of metal-ligand interactions. In the realm of supramolecular chemistry, bipyridine derivatives have been extensively used as building blocks for the construction of intricate self-assembled structures, driven by non-covalent interactions such as metal coordination, hydrogen bonding, and π-π stacking researchgate.netalfachemic.com. The unique photophysical properties of ruthenium(II) bipyridine complexes, in particular, have been a subject of intense research, leading to their application in light-emitting devices and photoredox catalysis.

Overview of Current Research Directions for this compound

Current research involving this compound and its analogues is focused on several key areas:

Dye-Sensitized Solar Cells (DSSCs): A primary application is its use as a ligand in ruthenium and other transition metal-based dyes for DSSCs. The methyl group can fine-tune the electronic properties of the dye, while the propionic acid ensures strong anchoring to the semiconductor photoanode researchgate.netchemicalbook.com.

Catalysis: Metal complexes of functionalized bipyridines are being explored as catalysts for a variety of organic transformations. The electronic and steric properties of the ligand can be systematically varied to optimize catalytic activity and selectivity.

Photocatalysis: Iridium(III) complexes bearing bipyridine-carboxylate ligands are known to be effective photocatalysts. The propionic acid variant is expected to exhibit similar reactivity, with potential applications in light-driven chemical reactions.

Bioconjugation and Imaging: The ability to form stable, luminescent complexes, particularly with ruthenium(II), makes these compounds promising candidates for biological labeling and imaging applications. The propionic acid moiety can be used to attach the complex to biomolecules.

Scope and Objective of a Comprehensive Academic Review on this compound Research

This review aims to provide a comprehensive and focused overview of the chemical compound this compound. The objective is to consolidate the existing knowledge on its synthesis, properties, and applications, drawing from academic literature. By adhering strictly to the outlined sections, this article will serve as a detailed scientific resource for researchers in the fields of organic synthesis, coordination chemistry, materials science, and catalysis. The review will present factual data and research findings, including data tables to facilitate a clear understanding of the compound's characteristics and potential.

Detailed Research Findings

While specific research articles detailing extensive experimental data solely for this compound are limited, its properties and applications can be reliably inferred from its close structural analog, 4'-Methyl-2,2'-bipyridine-4-carboxylic acid, and the broader family of functionalized bipyridine ligands.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These values are based on available data and computational predictions.

| Property | Value |

| Molecular Formula | C₁₄H₁₄N₂O₂ |

| Molecular Weight | 242.27 g/mol |

| CAS Number | 149762-81-2 |

| Predicted pKa (COOH) | ~4.7 |

| Predicted LogP | 1.2 |

| Solubility | Moderately soluble in polar organic solvents (e.g., DMF, DMSO) |

Data sourced from chemical supplier databases and computational estimations.

Synthesis

A plausible synthetic route for this compound can be inferred from established procedures for analogous bipyridine derivatives. A likely pathway starts from the commercially available 4,4'-Dimethyl-2,2'-bipyridine (B75555).

Inferred Synthetic Pathway:

Monobromination: Selective radical bromination of one methyl group using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator.

Carbon Chain Extension: Conversion of the bromomethyl group to a Grignard reagent, followed by reaction with a suitable three-carbon electrophile, or a multi-step chain elongation sequence.

Final Oxidation: Oxidation of the extended alkyl chain to the corresponding carboxylic acid.

Coordination Chemistry and Metal Complexes

The bipyridine core of this compound serves as a robust chelating ligand for a variety of transition metals. The resulting metal complexes often exhibit interesting photophysical and electrochemical properties.

Ruthenium(II) Complexes: Ruthenium(II) complexes of functionalized bipyridines are renowned for their strong metal-to-ligand charge transfer (MLCT) absorptions and luminescence. The photophysical properties of a series of Ru(II) complexes with the analogous 4'-Methyl-2,2'-bipyridine-4-carboxylic acid ligand have been studied in detail, providing insights into how ancillary ligands influence the electronic structure and excited-state properties.

Iridium(III) Complexes: Iridium(III) complexes with bipyridine ligands are widely investigated for their applications in organic light-emitting diodes (OLEDs) and as photocatalysts. The high phosphorescence quantum yields and tunable emission colors of these complexes make them highly attractive for these applications.

Applications in Dye-Sensitized Solar Cells (DSSCs)

Table of Performance Data for a Representative Ruthenium Bipyridine Dye in a DSSC:

| Parameter | Value |

| Short-circuit current density (Jsc) | 15 - 20 mA/cm² |

| Open-circuit voltage (Voc) | 0.6 - 0.8 V |

| Fill factor (FF) | 0.6 - 0.75 |

| Power conversion efficiency (η) | 7 - 11% |

Note: These are typical performance ranges for efficient ruthenium bipyridine-based DSSCs and are provided for illustrative purposes.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H14N2O2 |

|---|---|

Molecular Weight |

242.27 g/mol |

IUPAC Name |

3-[2-(4-methylpyridin-2-yl)pyridin-4-yl]propanoic acid |

InChI |

InChI=1S/C14H14N2O2/c1-10-4-6-15-12(8-10)13-9-11(5-7-16-13)2-3-14(17)18/h4-9H,2-3H2,1H3,(H,17,18) |

InChI Key |

KPDMVBHNSNECBC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1)C2=NC=CC(=C2)CCC(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Derivatization Strategies for 4 Methyl 2,2 Bipyridine 4 Propionic Acid

Retrosynthetic Analysis of 4'-Methyl-2,2'-bipyridine-4-propionic Acid

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections focus on the formation of the bipyridine core and the introduction of the propionic acid side chain.

The C-C bond between the two pyridine (B92270) rings is a key disconnection point. This suggests that the synthesis can be approached by coupling two appropriately functionalized pyridine precursors. One pyridine ring would bear the methyl group, and the other would possess the propionic acid moiety or a precursor to it. This leads to precursors such as a 4-methyl-2-halopyridine and a 2-halo-4-(propionic acid ester)pyridine, which can be coupled using various palladium-catalyzed cross-coupling reactions.

Another significant retrosynthetic disconnection is the C-C bond of the propionic acid side chain. This approach starts with a pre-formed 4'-methyl-2,2'-bipyridine scaffold, which is then functionalized at the 4-position. A common precursor for this strategy is 4,4'-dimethyl-2,2'-bipyridine (B75555), where one of the methyl groups is selectively elaborated into the propionic acid chain. This multi-step functionalization involves reactions such as halogenation, chain extension, and oxidation.

Established Synthetic Routes for this compound

Several synthetic strategies can be employed to construct this compound, each with its own advantages and limitations.

Approaches Involving Directed Ortho-Metalation

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. In the context of bipyridine synthesis, a directing group on a pyridine ring can facilitate deprotonation at the adjacent ortho position by a strong base, typically an organolithium reagent. The resulting lithiated species can then react with an electrophile.

For the synthesis of this compound, one could envision a strategy where a directing group on a 4-methylpyridine (B42270) derivative facilitates lithiation at the 2-position. This lithiated intermediate could then be coupled with a suitable electrophilic pyridine partner. However, the presence of the acidic protons on the propionic acid group would necessitate the use of a protected form, such as an ester, during the metalation step. The choice of directing group is crucial and must be compatible with the reaction conditions and easily removable if necessary.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods for the formation of C-C bonds, particularly in the synthesis of biaryl and heteroaryl compounds like bipyridines. beilstein-journals.org Several types of cross-coupling reactions are applicable, including Suzuki, Stille, and Negishi couplings. researchgate.net

A general scheme for these reactions involves the coupling of an organometallic pyridine species with a halopyridine derivative in the presence of a palladium catalyst. For the synthesis of this compound, this would typically involve the coupling of a 2-halo-4-methylpyridine with a pyridine-2-boronic acid (or ester), -stannane, or -zinc reagent bearing a protected propionic acid group at the 4-position.

| Coupling Reaction | Organometallic Reagent | Halide Partner | Catalyst System (Typical) |

| Suzuki Coupling | Pyridine-boronic acid/ester | Pyridine-halide (Br, I) | Pd(PPh₃)₄, Pd(OAc)₂, suitable base (e.g., Na₂CO₃, K₂CO₃) |

| Stille Coupling | Pyridylstannane | Pyridine-halide (Br, I) | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Negishi Coupling | Pyridylzinc halide | Pyridine-halide (Br, I) | Pd(dba)₂, suitable phosphine (B1218219) ligand (e.g., XPhos) |

Multi-Step Functionalization of Precursor Bipyridines

An alternative and often practical approach is the functionalization of a pre-existing bipyridine scaffold. A common and commercially available starting material for this strategy is 4,4'-dimethyl-2,2'-bipyridine. One of the methyl groups can be selectively transformed into the propionic acid side chain through a series of chemical modifications.

A plausible synthetic sequence involves the following steps:

Monohalogenation: Selective bromination of one of the methyl groups of 4,4'-dimethyl-2,2'-bipyridine can be achieved using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN). This yields 4-(bromomethyl)-4'-methyl-2,2'-bipyridine.

Chain Extension: The resulting benzylic bromide can be converted to a Grignard reagent or used in a nucleophilic substitution reaction with a two-carbon synthon, such as the cyanide ion, followed by hydrolysis to the corresponding carboxylic acid. Alternatively, reaction with diethyl malonate followed by hydrolysis and decarboxylation would also yield the propionic acid derivative.

Hydrolysis: If an ester or nitrile was used for chain extension, a final hydrolysis step is required to liberate the carboxylic acid.

Another variation involves the oxidation of 4,4'-dimethyl-2,2'-bipyridine to 4'-methyl-2,2'-bipyridine-4-carboxylic acid, followed by a two-carbon chain extension, for instance, via an Arndt-Eistert homologation. A related multi-step synthesis has been reported for the preparation of 4,4′-bis(hydroxymethyl)-2,2′-bipyridine from 4,4′-dimethyl-2,2′-bipyridine, which involves oxidation, esterification, and reduction. jlu.edu.cn

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. In the context of bipyridine synthesis, this can involve the use of more environmentally benign solvents, catalysts, and reaction conditions.

For palladium-catalyzed cross-coupling reactions, developments have focused on using water as a solvent, employing highly efficient and recyclable catalysts, and minimizing the use of toxic reagents. For instance, some Suzuki couplings can be performed in aqueous media, reducing the reliance on volatile organic solvents.

Furthermore, catalytic C-H activation strategies are emerging as a greener alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. While not yet specifically reported for this compound, direct C-H arylation of a 4-methylpyridine with a suitable pyridine derivative could, in principle, provide a more atom-economical route to the bipyridine core.

Strategies for Post-Synthetic Derivatization of this compound

The presence of the carboxylic acid functional group in this compound offers a versatile handle for a variety of post-synthetic modifications. These derivatizations are often employed to attach the bipyridine ligand to other molecules, surfaces, or to tune its electronic and steric properties.

Common derivatization strategies include:

Esterification: The carboxylic acid can be readily converted to a wide range of esters by reaction with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents. masterorganicchemistry.com This is often done to improve solubility in organic solvents or to introduce a specific functional group within the alcohol moiety.

Amide Coupling: The formation of amides by reacting the carboxylic acid with a primary or secondary amine is a robust and widely used transformation. nih.gov This is typically achieved using a variety of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or HATU, often in the presence of a base. luxembourg-bio.com This allows for the covalent attachment of the bipyridine unit to peptides, polymers, or other amine-containing molecules.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 4'-(hydroxymethylpropyl)-4-methyl-2,2'-bipyridine. This is typically accomplished using reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The resulting alcohol can then be further functionalized, for example, by conversion to a halide or tosylate for subsequent nucleophilic substitution reactions.

| Derivatization Reaction | Reagents and Conditions | Product Functional Group |

| Esterification | R-OH, H⁺ (e.g., H₂SO₄) or coupling agents | Ester (-COOR) |

| Amide Coupling | R-NH₂, coupling agent (e.g., EDC, HATU), base | Amide (-CONHR) |

| Reduction | LiAlH₄ or BH₃ in THF | Primary Alcohol (-CH₂OH) |

Esterification and Amidation Reactions of the Carboxyl Group

The propionic acid moiety serves as a primary handle for derivatization through well-established esterification and amidation reactions. These transformations are crucial for attaching the bipyridine unit to surfaces, polymers, or biological molecules.

Esterification: The conversion of the carboxylic acid to an ester is commonly achieved through Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). To drive the equilibrium towards the ester product, water is typically removed azeotropically. google.com Alternative modern methods offer milder conditions and are suitable for more sensitive substrates. These include using coupling reagents such as dicyclohexylcarbodiimide (DCC) or di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) with a catalyst like 4-(dimethylamino)pyridine (DMAP). researchgate.net These reagents activate the carboxylic acid, facilitating nucleophilic attack by the alcohol at room temperature. researchgate.net

Amidation: The formation of an amide bond is another key derivatization strategy, often employed to link the bipyridine core to peptides or other amine-containing molecules. This transformation typically requires the activation of the carboxylic acid to overcome the lower nucleophilicity of amines compared to alcohols. A host of coupling reagents are available for this purpose. luxembourg-bio.comresearchgate.net Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt), are widely employed to form a stable active ester intermediate that readily reacts with a primary or secondary amine. luxembourg-bio.com Other effective reagents include phosphonium (B103445) salts like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and uronium salts such as HATU. acs.org For reactions in aqueous media, reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) have proven effective. luxembourg-bio.comnsf.gov

| Reaction Type | Common Reagents | Typical Conditions | Key Advantages |

|---|---|---|---|

| Esterification | Alcohol (e.g., MeOH, EtOH), H₂SO₄ or TsOH | Reflux, removal of water | Cost-effective, suitable for simple alcohols |

| Esterification | Alcohol, DCC/DMAP or (Boc)₂O/DMAP | Room temperature, anhydrous solvent (e.g., DCM) | Mild conditions, high yields, broad substrate scope researchgate.net |

| Amidation | Amine, EDC/NHS or EDC/HOBt | Room temperature, solvent (e.g., DMF, DCM) | Common in peptide synthesis, minimizes side reactions |

| Amidation | Amine, HATU or BOP | Room temperature, base (e.g., DIPEA), solvent (e.g., DMF) | High efficiency for difficult couplings acs.org |

| Amidation | Amine, DMTMM | Aqueous or mixed aqueous/organic media | "Green" chemistry approach, good for water-soluble substrates luxembourg-bio.com |

Introduction of Additional Functional Tags

To utilize this compound as a probe in biological or material systems, it is often necessary to attach a reporter group or functional tag. nih.gov The most common tags are fluorescent dyes, which allow for visualization and tracking via fluorescence microscopy. thermofisher.com

The propionic acid group is the ideal attachment point for these tags. The amidation and esterification reactions described previously (Section 2.3.1) are the primary methods for creating a stable covalent linkage between the bipyridine unit and the tag. acs.org For example, an amine-modified fluorescent dye can be readily coupled to the carboxylic acid of the bipyridine using standard peptide coupling reagents like HATU or EDC/NHS. acs.org This strategy allows for the modular synthesis of complex probes where the bipyridine unit acts as a ligand or sensor, and the fluorescent tag provides the reporting function. researchgate.net

| Functional Tag Type | Example Tag | Attachment Chemistry | Purpose |

|---|---|---|---|

| Fluorescent Dye | Fluorescein, Rhodamine, BODIPY | Amidation (via amine-modified dye) | Bioimaging, fluorescence spectroscopy |

| Affinity Tag | Biotin (B1667282) | Amidation (via amine-modified biotin) | Purification, detection (streptavidin binding) |

| Surface Anchor | Silatrane, Alkyne | Amidation/Esterification | Immobilization on silicon or other surfaces nih.gov |

Purity Assessment and Isolation Techniques in Academic Synthesis

The synthesis of this compound and its derivatives requires rigorous purification and characterization to ensure their suitability for subsequent applications. In an academic research setting, a combination of chromatographic and spectroscopic techniques is employed to isolate and assess the purity of these compounds.

Isolation and Purification:

Column Chromatography: This is the most common method for purifying the crude product after synthesis. For the parent acid and its more polar derivatives, silica (B1680970) gel is a standard stationary phase. However, the basic nature of the pyridine nitrogens can lead to strong interactions and poor separation on silica. In such cases, neutral or basic alumina (B75360) can be a more effective alternative. acs.orgmdpi.com A gradient elution system, starting with a non-polar solvent (e.g., dichloromethane (B109758) or ethyl acetate) and gradually increasing the polarity with a more polar solvent (e.g., methanol), is typically used. mdpi.com

Recrystallization: This technique is highly effective for obtaining high-purity crystalline material, provided a suitable solvent system can be found. mt.com The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. youtube.com For bipyridine derivatives, mixed solvent systems (e.g., ethanol/water, acetone/water) are often employed to achieve the desired solubility profile. nih.gov

Preparative High-Performance Liquid Chromatography (HPLC): For challenging separations or when very high purity is required, reversed-phase preparative HPLC is the method of choice. This technique is particularly useful for separating closely related derivatives or removing trace impurities. nih.govnih.gov

Purity Assessment:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for confirming the structure of the synthesized compound and assessing its purity. The presence of unexpected signals can indicate impurities, residual solvents, or side products.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which is used to confirm the elemental composition of the molecule.

Thin-Layer Chromatography (TLC) and HPLC: These techniques are used to monitor the progress of a reaction and to assess the purity of the final product. A pure compound should ideally show a single spot on a TLC plate (in multiple solvent systems) or a single peak in an HPLC chromatogram.

Scale-Up Considerations for Research Applications

Transitioning the synthesis of this compound and its derivatives from a milligram to a multigram or kilogram scale for extensive research applications introduces several challenges that must be addressed. nih.gov

Reaction Conditions: Procedures that are facile on a small scale, such as reactions requiring very low temperatures (-78 °C) or the use of hazardous reagents, may become impractical or unsafe on a larger scale. Alternative synthetic routes or reagents may be necessary. For instance, large-scale oxidation reactions, such as converting a methyl group to a carboxylic acid using strong oxidants like potassium permanganate, require careful control of temperature and addition rates to manage exotherms. oup.com

Catalyst Loading: In cross-coupling reactions, minimizing the amount of expensive and toxic palladium catalyst is a key consideration for scale-up. acs.org This can involve screening different catalysts, ligands, and reaction conditions to find a system that remains highly efficient at lower catalyst loadings (often in the parts-per-million range for industrial processes). nih.govacs.org

Purification: Purification by column chromatography, which is routine in a research lab, becomes costly and generates large amounts of solvent waste on a larger scale. Developing robust crystallization or precipitation methods for product isolation is highly desirable. nih.gov This involves extensive solvent screening and optimization of conditions (temperature, concentration, cooling rate) to ensure high yield and purity. mt.com

Reagent Cost and Availability: The cost and commercial availability of starting materials and reagents become critical factors. A synthetic route that is elegant on a small scale may be economically unfeasible for larger quantities if it relies on expensive or difficult-to-source materials.

Process Safety: A thorough safety assessment is required before scaling up any chemical process. This includes understanding the thermal stability of intermediates, the potential for runaway reactions, and the safe handling of all reagents and solvents.

A successful scale-up strategy often involves re-evaluating and optimizing each step of the small-scale synthesis to ensure it is safe, economical, reproducible, and yields a product of the required purity. nih.gov

Coordination Chemistry and Ligand Properties of 4 Methyl 2,2 Bipyridine 4 Propionic Acid

Fundamental Coordination Modes of 4'-Methyl-2,2'-bipyridine-4-propionic Acid

The versatility of this compound as a ligand stems from the presence of two distinct coordinating moieties: the nitrogen atoms of the bipyridine rings and the oxygen atoms of the carboxylate group. This duality allows for several fundamental modes of coordination.

Upon deprotonation, the propionic acid's carboxylate group (-COO⁻) becomes a versatile coordination site with several possible binding modes. The flexibility of the ethyl linker provides the carboxylate group with the conformational freedom to coordinate in ways that might be sterically hindered in the analogous 4'-methyl-2,2'-bipyridine-4-carboxylic acid. Carboxylate ligands are known to exhibit diverse binding modes in coordination chemistry.

Monodentate: The carboxylate group can coordinate to a metal center through a single oxygen atom.

Bidentate (Chelating): Both oxygen atoms of the carboxylate can coordinate to the same metal center, forming a four-membered chelate ring.

Bridging: The carboxylate group can bridge two different metal centers. This can occur in a syn-syn, syn-anti, or anti-anti conformation, leading to the formation of polynuclear complexes or coordination polymers.

The specific coordination mode adopted by the carboxylate group is influenced by several factors, including the nature of the metal ion, the solvent system, pH, and the presence of other coordinating ligands or counter-ions. rsc.org Infrared (IR) spectroscopy is a key technique used to probe the coordination mode of the carboxylate group, as the separation between the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies of the COO⁻ group is indicative of its binding mode.

| Coordination Mode | Description | Typical IR Frequency Separation (Δν = νₐₛ - νₛ) |

|---|---|---|

| Monodentate | Coordination through one oxygen atom. | Large separation, >200 cm⁻¹ |

| Bidentate (Chelating) | Both oxygen atoms bind to the same metal center. | Small separation, <110 cm⁻¹ |

| Bidentate (Bridging) | Oxygen atoms bridge two metal centers. | Intermediate separation, ~140-200 cm⁻¹ |

The most interesting and complex coordination behavior of this compound arises from the potential for simultaneous involvement of both the bipyridine and carboxylate moieties. This mixed-mode coordination can lead to the formation of highly organized and functional supramolecular structures.

The ligand can act as a tridentate N,N',O-donor to a single metal center, although this may be sterically demanding. More commonly, it functions as a bridging ligand, connecting two or more metal centers. In such a scenario, the bipyridine unit might chelate to one metal center while the carboxylate group coordinates to an adjacent metal ion. This bridging capability is fundamental to the construction of coordination polymers and metal-organic frameworks (MOFs), where the ligand acts as a linker to create extended one-, two-, or three-dimensional networks. rsc.orgresearchgate.net The specific architecture of these extended structures is dictated by the coordination geometry of the metal ion and the conformational flexibility of the propionic acid chain.

Formation and Characterization of Metal Complexes with this compound

Complexes of this compound and its carboxylic acid analogue are typically synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are characterized using a variety of spectroscopic and analytical techniques to determine their structure, composition, and properties. These methods include Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) and UV-Visible (UV-Vis) spectroscopy, mass spectrometry (MS), elemental analysis, and single-crystal X-ray diffraction. nih.govsciencepublishinggroup.comnih.gov

This ligand forms stable complexes with a wide range of transition metals, with ruthenium, iron, and copper complexes being particularly well-studied. mdpi.commdpi.com

Ruthenium (Ru): Ruthenium(II) complexes with bipyridine-based ligands are renowned for their rich photophysical and electrochemical properties. nih.gov Complexes such as [Ru(bpy)₂(this compound)]²⁺ are of great interest for applications in solar energy conversion (dye-sensitized solar cells), light-emitting devices, and as photoluminescent probes. nih.gov The propionic acid group provides a convenient anchor point for grafting these complexes onto semiconductor surfaces or conjugating them to biomolecules. The electronic properties of these complexes, such as their absorption and emission energies, can be finely tuned by modifying the ancillary ligands. nih.gov

Iron (Fe): Iron complexes with bipyridine ligands are studied for their magnetic properties and catalytic activity. The coordination of this compound to iron centers can result in mononuclear or polynuclear species depending on the reaction conditions. These complexes are relevant in the development of spin-crossover materials and catalysts for various organic transformations.

Other Transition Metals (Ni, Co, Pt, Pd): This ligand also forms complexes with other d-block elements. Nickel(II) and Cobalt(II) complexes, for instance, are often studied for their magnetic properties and coordination geometries. digitellinc.comresearchgate.net Palladium(II) and Platinum(II) complexes are typically square planar and are of interest in catalysis and materials science.

| Metal Ion | Example Complex Formula | Coordination Geometry | Key Properties / Applications |

|---|---|---|---|

| Ruthenium(II) | [Ru(bpy)₂(4'-Me-bpy-4-propionic acid)]²⁺ | Octahedral | Photoluminescence, electrochemistry, solar cells. nih.govnih.gov |

| Copper(II) | [Cu(4'-Me-bpy-4-propionate)₂] | Square Planar / Octahedral | Catalysis, potential antimicrobial/antitumor activity. nih.gov |

| Iron(II)/(III) | [Fe(4'-Me-bpy-4-propionate)₃]⁻/⁰ | Octahedral | Magnetic properties, spin-crossover phenomena. |

| Manganese(II) | [Mn(4'-Me-bpy-4-propionate)₂(H₂O)₂] | Octahedral | Formation of coordination polymers, magnetic studies. mdpi.com |

| Zinc(II) | [Zn(4'-Me-bpy-4-propionate)Cl] | Tetrahedral | Luminescent materials, structural models. |

The coordination chemistry of f-block elements (lanthanides and actinides) with ligands like this compound is driven by the desire to create materials with unique luminescent and magnetic properties. Lanthanide ions are hard Lewis acids and typically favor coordination with hard donors like oxygen atoms from carboxylate groups. mdpi.com

Actinides (An): The coordination chemistry of actinides with such ligands is less explored but is of interest for applications in nuclear fuel reprocessing and waste separation. The combination of soft (N-donor) and hard (O-donor) sites on the ligand could offer selectivity for different actinide ions or for the separation of actinides from lanthanides. The structural chemistry is expected to be complex, reflecting the large ionic radii and variable oxidation states of the actinide elements.

Main Group Metal Adducts

The coordination chemistry of this compound with main group metals is a specialized area with limited specific examples in peer-reviewed literature. However, the ligand's structural features—a classic bidentate 2,2'-bipyridine (B1663995) (bpy) chelating unit and a flexible propionate (B1217596) arm—allow for predictable coordination behavior. The bpy moiety is well-known to form stable complexes with a wide range of metal ions, including those from the s- and p-blocks.

In adducts with main group metals, the ligand typically coordinates through the two nitrogen atoms of the pyridine (B92270) rings, forming a stable five-membered chelate ring. The interaction is primarily of a Lewis acid-base nature. The propionate group (-CH₂CH₂COOH) introduces additional complexity and functionality. Depending on the reaction conditions, the metal ion, and the stoichiometry, this group can behave in several ways:

Non-coordinating Pendant Arm: The propionate group may remain uncoordinated, with its carboxylic acid proton intact or existing as a carboxylate anion to balance charge, not directly bonding to the metal center. This scenario is more likely with larger alkali metals that have weaker Lewis acidity.

Monodentate Coordination: The deprotonated carboxylate group can coordinate to a metal center in a monodentate fashion.

Bridging Ligand: The carboxylate group can act as a bridging ligand between two or more metal centers, leading to the formation of multinuclear complexes or coordination polymers. This is a common motif in the solid-state structures of metal-carboxylate compounds.

The interplay between the strong chelation of the bipyridine unit and the versatile coordination modes of the carboxylate group makes this compound a potentially valuable linker for constructing extended structures with main group metals. However, detailed structural and spectroscopic studies on discrete adducts with elements such as Li, Mg, Al, Sn, or Pb featuring this specific ligand are not extensively documented.

Solution-Phase Coordination Equilibria and Thermodynamics

The study of solution-phase equilibria is crucial for understanding the formation and stability of metal complexes with this compound. These investigations provide quantitative data on the strength of metal-ligand interactions and the pH-dependent behavior of the ligand itself.

Stability Constants Determination Methodologies

Stability constants (also known as formation constants) quantify the equilibrium of complex formation in solution. globalscientificjournal.com A variety of experimental techniques are employed to determine these thermodynamic parameters, with potentiometric and spectrophotometric methods being the most common. globalscientificjournal.comresearchgate.net

Spectrophotometric Methods: These methods are suitable when the formation of a metal complex results in a significant change in the UV-Visible absorption spectrum. By measuring the absorbance of a series of solutions with varying metal-to-ligand ratios, one can determine both the stoichiometry of the complex (e.g., using the continuous variation method or Job's plot) and its stability constant. globalscientificjournal.com

Other Techniques: Other methods such as calorimetry (for direct measurement of enthalpy changes), NMR spectroscopy (monitoring chemical shift changes upon complexation), and polarography can also be employed to determine stability constants. iupac.org

Table 1: Common Methodologies for Stability Constant Determination

| Methodology | Principle | Information Obtained |

|---|---|---|

| Potentiometric pH Titration | Measures changes in hydrogen ion concentration upon complexation. researchgate.net | Stepwise and overall stability constants (log K₁, log K₂, log βₙ). e-journals.in |

| UV-Vis Spectrophotometry | Measures changes in light absorbance upon complex formation. globalscientificjournal.com | Stoichiometry, molar absorptivity, and stability constants. globalscientificjournal.com |

| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding event. | Enthalpy (ΔH), entropy (ΔS), and binding affinity (Kₐ). |

| Nuclear Magnetic Resonance (NMR) | Monitors changes in the chemical shifts of ligand or metal nuclei. | Stoichiometry, structural information, and exchange kinetics. |

Protonation Equilibria of the Ligand

The ligand this compound possesses three ionizable sites: the propionic acid's carboxyl group and the two nitrogen atoms of the bipyridine rings. The protonation constants (pKa values) describe the affinity of these sites for protons and are fundamental to understanding which species of the ligand exists at a given pH.

The relevant equilibria can be represented as:

H₃L²⁺ ⇌ H₂L⁺ + H⁺ (pKa₁)

H₂L⁺ ⇌ HL + H⁺ (pKa₂)

HL ⇌ L⁻ + H⁺ (pKa₃)

Table 2: Estimated Protonation Equilibria for this compound

| Equilibrium | pKa Value (Estimate) | Description |

|---|---|---|

| pKa₁ (N-H⁺) | ~1.5 - 2.0 | Dissociation of the second pyridinium (B92312) proton (H₃L²⁺). |

| pKa₂ (N-H⁺) | ~4.2 - 4.5 | Dissociation of the first pyridinium proton (H₂L⁺). |

| pKa₃ (COOH) | ~4.5 - 5.0 | Dissociation of the carboxylic acid proton (HL). |

Note: These values are estimates based on the known properties of 2,2'-bipyridine and propionic acid moieties and should be confirmed by experimental measurement.

Supramolecular Assembly and Self-Organization through Coordination

The principles of supramolecular chemistry, where discrete molecular components self-assemble into larger, ordered structures via non-covalent interactions, are central to the application of this compound. nih.gov Coordination-driven self-assembly, which utilizes the predictable and directional nature of metal-ligand bonds, is a powerful strategy for constructing complex architectures. nih.gov

Metallosupramolecular Architectures (e.g., Cages, Helicates, Rings)

The 2,2'-bipyridine unit is a cornerstone in the construction of discrete metallosupramolecular architectures. nih.gov When combined with metal ions that have specific coordination geometries (e.g., square planar Pd(II) or tetrahedral Cu(I)), bidentate ligands can direct the assembly of well-defined, hollow 3D structures such as cages, or other intricate shapes like rings and helicates. acs.orgrsc.org

The ligand this compound is well-suited for such applications. It can act as a "panel" or "strut" where the bipyridine group provides the strong, directional coordination necessary for assembly. The propionic acid group can serve several roles:

It can be used to modify the solubility and external functionality of the final architecture.

It can be employed as a secondary binding site for post-assembly modification or for the recognition of specific guest molecules within the cage's cavity.

It can participate in intermolecular interactions, such as hydrogen bonding, to influence the packing of the architectures in the solid state.

While specific examples of cages or helicates constructed from this compound are not widely reported, numerous examples exist for related bipyridine-functionalized ligands, demonstrating the feasibility of this approach. acs.orgresearchgate.net The combination of a rigid chelating unit with a flexible, functional side chain provides a versatile platform for designing novel supramolecular containers and machines. nih.gov

Metal-Organic Frameworks (MOFs) and Coordination Polymers Incorporating this compound

Metal-Organic Frameworks (MOFs) and coordination polymers are extended crystalline materials built from metal ions or clusters linked by organic ligands. mdpi.com Ligands incorporating both bipyridine and carboxylate functionalities are of great interest because they offer multiple coordination sites, leading to robust and structurally diverse frameworks. researchgate.netnih.gov

This compound is a bifunctional linker capable of forming such extended networks. The bipyridine unit can chelate to one metal center, while the carboxylate group of the propionate arm can bridge to one or more adjacent metal centers. This dual-coordination capability can give rise to frameworks of varying dimensionality (1D chains, 2D layers, or 3D networks). mdpi.comnih.gov The specific structure is influenced by the coordination preference of the metal ion, the reaction temperature, and the solvents used. rsc.org

The incorporation of the intact bipyridine unit within the framework structure is particularly valuable, as these open chelating sites can be used for post-synthetic modification, such as the introduction of catalytic metal centers. rsc.orgresearchgate.net For instance, the well-studied MOF UiO-67-bpy utilizes a similar ligand, 2,2'-bipyridine-4,4'-dicarboxylic acid, to create a porous zirconium framework with accessible bipyridine sites. nih.gov The methyl group on the 4'-position of the title ligand can also influence the pore environment and sorption properties of the resulting MOF through steric and electronic effects.

Table 3: Representative MOFs and Coordination Polymers with Analogous Bipyridine-Carboxylate Ligands

| Framework Name/Formula | Metal Ion(s) | Ligand(s) | Dimensionality | Key Structural Feature |

|---|---|---|---|---|

| UiO-67-bpy nih.gov | Zr(IV) | 2,2'-bipyridine-4,4'-dicarboxylic acid | 3D | High porosity with open bipyridine coordination sites. nih.gov |

| MOF-253 researchgate.net | Al(III) | 2,2'-bipyridine-5,5'-dicarboxylic acid | 3D | Microporous framework with accessible bpy sites for post-synthetic metalation. researchgate.net |

| [Co₂(btec)(bipy)₂(DMF)] rsc.org | Co(II) | 1,2,4,5-benzenetetracarboxylate (btec), 4,4'-bipyridine | 3D | Pillared-layer framework with interconnected channels. rsc.org |

| Ni-SIP-BPY nih.gov | Ni(II) | 5-sulfoisophthalic acid (SIP), 4,4'-bipyridine | 3D | Mixed-ligand framework used for chemical sensing. nih.gov |

This table presents examples with similar or related ligands to illustrate the types of structures that can be formed.

Redox Behavior of this compound Complexes

The redox behavior of transition metal complexes containing 2,2'-bipyridine (bpy) and its derivatives is a critical aspect of their chemistry, influencing their applications in areas such as catalysis, photophysics, and energy conversion. nih.gov Complexes incorporating the this compound ligand are no exception, exhibiting rich electrochemistry that can involve both the central metal ion and the bipyridine ligand system itself. The electronic nature of the substituents—the electron-donating methyl group and the electron-withdrawing propionic acid group—plays a significant role in tuning these redox properties. nih.gov

Metal-Centered Redox Processes

In complexes of this compound, the transition metal center is often the primary site of redox activity, typically undergoing one-electron oxidation or reduction. This is particularly well-documented for ruthenium(II) polypyridyl complexes, which are known for their stable and reversible Ru(II)/Ru(III) oxidation couple. rsc.org

The potential at which this metal-centered oxidation occurs is sensitive to the electronic environment created by the surrounding ligands. Electron-donating groups, such as the methyl group at the 4'-position, increase electron density on the metal center. This increased density makes it easier to remove an electron, thus shifting the oxidation potential to less positive (more negative) values compared to an unsubstituted bipyridine complex. Conversely, electron-withdrawing groups, like the propionic acid moiety, decrease electron density at the metal center, making oxidation more difficult and shifting the potential to more positive values. nih.govresearchgate.net

Studies on analogous ruthenium complexes with substituted bipyridine ligands provide insight into the expected potentials. For instance, research on complexes of the type [Ru(LL)2(MebpyCOOH)]^2+ (where MebpyCOOH is 4'-methyl-2,2'-bipyridine-4-carboxylic acid, a close analog) has systematically measured these redox potentials. nih.gov The metal-based Ru(II)–Ru(III) oxidations in various dicarbonyl ruthenium(II) complexes with 2,2′-bipyridine-4,4′-dicarboxylic acid have been observed at potentials ranging from +0.15 V to +1.62 V versus Ag/Ag+. rsc.org

| Complex Type | Redox Couple | Potential (V vs. reference) | Influence of Substituents |

|---|---|---|---|

| [Ru(bpy)3]2+ | RuII/RuIII | ~ +1.26 V vs. SCE | Baseline (unsubstituted) |

| [Ru(Me2bpy)3]2+ | RuII/RuIII | ~ +1.05 V vs. SCE | Electron-donating methyl groups make oxidation easier (less positive potential). |

| [Ru(dcbpy)3]2+ | RuII/RuIII | ~ +1.55 V vs. SCE | Electron-withdrawing carboxyl groups make oxidation harder (more positive potential). |

Data are representative values from studies on analogous systems to illustrate electronic effects. bpy = 2,2'-bipyridine; Me2bpy = 4,4'-dimethyl-2,2'-bipyridine (B75555); dcbpy = 2,2'-bipyridine-4,4'-dicarboxylic acid.

Ligand-Centered Redox Activity

Beyond the metal, the π-conjugated system of the this compound ligand is itself redox-active. The bipyridine framework can accept one or more electrons to form radical anions and dianions. researchgate.net These processes are termed ligand-centered reductions and typically occur at negative potentials. The resulting species, where the ligand is reduced, can be stable, particularly when the metal center is redox-inactive (e.g., Zn(II)). rsc.org

The potential required for ligand-centered reduction is also governed by the nature of the substituents. Electron-withdrawing groups stabilize the reduced form (the radical anion) by delocalizing the negative charge, making the ligand easier to reduce (a less negative reduction potential). The propionic acid group on the ligand would therefore facilitate its reduction. In contrast, electron-donating groups like the methyl substituent destabilize the radical anion, making the ligand harder to reduce and shifting the potential to more negative values.

In complexes with redox-active metals like ruthenium, the first reduction can sometimes be ambiguous, with the added electron residing in an orbital with mixed metal and ligand character. However, subsequent reductions are generally accepted to be localized on the ligands. rsc.org For example, in ruthenium complexes with 2,2′-bipyridine-4,4′-dicarboxylic acid, the initial irreversible ligand-based reductions are observed between -1.37 V and -1.57 V, followed by reversible reductions of the bipyridine rings at more negative potentials. rsc.org The synergy between a redox-active metal and a redox-active ligand can be exploited in catalysis, for instance, where the ligand can act as an electron reservoir to facilitate multi-electron transformations. rsc.orgrsc.org

| Complex Type | Redox Process | Potential (V vs. reference) | Interpretation |

|---|---|---|---|

| [Ru(bpy)3]2+ | bpy/bpy•− | ~ -1.33 V vs. SCE | First reduction of the unsubstituted bipyridine ligand. |

| [Ru(dcbpy)3]2+ | dcbpy/dcbpy•− | ~ -0.95 V vs. SCE | Electron-withdrawing carboxyl groups make the ligand easier to reduce (less negative potential). |

| [Ru(Me2bpy)3]2+ | Me2bpy/Me2bpy•− | ~ -1.50 V vs. SCE | Electron-donating methyl groups make the ligand harder to reduce (more negative potential). |

Data are representative values from studies on analogous systems to illustrate electronic effects. The potentials correspond to the first reduction step.

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 4 Methyl 2,2 Bipyridine 4 Propionic Acid Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Solution Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 4'-Methyl-2,2'-bipyridine-4-propionic acid and its derivatives. It provides atomic-level information regarding the connectivity and three-dimensional structure of molecules in solution.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the initial structural verification of this compound. The chemical shifts (δ) of the hydrogen and carbon atoms are highly sensitive to their local electronic environment, offering a fingerprint of the molecular structure.

In a typical ¹H NMR spectrum of the free ligand, the aromatic protons of the bipyridine core resonate in the downfield region, generally between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring currents. The protons of the propionic acid moiety, specifically the methylene (B1212753) groups, appear at higher field, typically in the range of 2.5-3.5 ppm. The methyl group protons are the most shielded, appearing further upfield.

Upon coordination to a metal center, significant changes in the chemical shifts are observed. The coordination of the bipyridine nitrogen atoms to a metal ion generally leads to a downfield shift of the bipyridine proton signals, a consequence of the deshielding effect caused by the electron-withdrawing nature of the metal center. researchgate.net

Similarly, the ¹³C NMR spectrum provides complementary information. The carbon atoms of the bipyridine rings typically resonate between 120 and 160 ppm. The carbonyl carbon of the propionic acid group is characteristically found further downfield, often above 170 ppm. The chemical shifts of the bipyridine carbons are also sensitive to coordination, generally shifting upon complexation.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 3-H | ~8.4 | ~121.0 |

| 5-H | ~7.3 | ~124.0 |

| 6-H | ~8.7 | ~149.0 |

| 3'-H | ~8.3 | ~120.0 |

| 5'-H | ~7.2 | ~125.0 |

| 6'-H | ~8.6 | ~150.0 |

| -CH₃ | ~2.4 | ~21.0 |

| -CH₂- (α to bipy) | ~3.0 | ~35.0 |

| -CH₂- (β to bipy) | ~2.7 | ~30.0 |

| -COOH | ~12.0 | ~175.0 |

| 2,2'-C | - | ~156.0 |

| 4-C | - | ~148.0 |

| 4'-C | - | ~149.0 |

Note: These are predicted values based on data from analogous compounds and may vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for unambiguously assigning the ¹H and ¹³C NMR signals and determining the connectivity of the atoms within the this compound molecule. researchgate.netyoutube.com

A COSY experiment reveals correlations between protons that are spin-spin coupled, typically those on adjacent carbon atoms. libretexts.org For this molecule, cross-peaks would be expected between the protons on the bipyridine rings (e.g., between H-5 and H-6) and between the methylene protons of the propionic acid chain. researchgate.net

An HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. youtube.com This allows for the direct assignment of the ¹³C signals based on the already assigned ¹H signals. For instance, the proton signal of the methyl group would show a cross-peak with the methyl carbon signal. nih.gov

When this compound is coordinated to a paramagnetic metal ion, such as Ru(III), the resulting complex exhibits significantly different NMR properties. nih.govacs.org The unpaired electron(s) on the metal center induce large shifts in the NMR signals of the ligand, known as paramagnetic shifts. These shifts can be several tens or even hundreds of ppm and can be either to higher (downfield) or lower (upfield) frequency. nih.gov

The paramagnetic shift is composed of two contributions: the contact shift, which arises from the delocalization of unpaired electron spin density onto the ligand atoms, and the pseudocontact shift, which is due to the magnetic anisotropy of the metal center. nih.gov The analysis of these shifts provides detailed information about the electronic structure and magnetic properties of the metal complex. acs.org For instance, the sign and magnitude of the contact shifts can reveal the nature of the metal-ligand bonding and the spin delocalization mechanism.

Vibrational Spectroscopy for Functional Group Identification and Coordination Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides crucial information about the functional groups present in this compound and how they are affected by coordination to a metal center.

The IR spectrum of this compound is characterized by several key vibrational modes. The carboxylic acid group gives rise to a broad O-H stretching band typically in the region of 2500-3300 cm⁻¹ and a sharp, intense C=O stretching band around 1700-1730 cm⁻¹. The bipyridine ring system exhibits characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. nist.gov The C-H stretching vibrations of the methyl and methylene groups are observed around 2850-3000 cm⁻¹.

Upon coordination to a metal center through the bipyridine nitrogen atoms, the vibrational frequencies of the bipyridine ring modes are often shifted to higher wavenumbers. If the carboxylate group is also involved in coordination, the C=O stretching frequency will be significantly altered. Specifically, the deprotonated carboxylate group will show asymmetric and symmetric stretching modes, typically around 1550-1610 cm⁻¹ and 1360-1420 cm⁻¹, respectively.

Raman spectroscopy provides complementary information to IR spectroscopy. The bipyridine ring vibrations are typically strong in the Raman spectrum, with prominent bands in the 1000-1600 cm⁻¹ range. researchgate.net The C=O stretching vibration of the carboxylic acid is also Raman active.

In coordination studies, Raman spectroscopy is particularly useful for observing changes in the bipyridine ring modes upon complexation. researchgate.net For complexes with certain metals, resonance Raman spectroscopy can be employed to selectively enhance the vibrational modes associated with the ligand-to-metal charge transfer transitions, providing detailed insights into the nature of the excited states.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (IR) | Typical Wavenumber (cm⁻¹) (Raman) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | Weak |

| Carboxylic Acid | C=O stretch | 1700-1730 | 1700-1730 |

| Bipyridine | C=C, C=N stretch | 1400-1600 | 1400-1600 (strong) |

| Alkyl | C-H stretch | 2850-3000 | 2850-3000 |

| Bipyridine | Ring breathing | Not prominent | ~1000 (strong) |

Note: These are typical ranges and the exact positions of the bands can be influenced by the physical state of the sample and intermolecular interactions.

Electronic Absorption and Emission Spectroscopy for Electronic Structure and Photophysical Characterization

Electronic absorption and emission spectroscopy are pivotal techniques for probing the electronic structure and photophysical properties of this compound and its derivatives. These methods provide insights into the energy levels of molecular orbitals and the fate of excited states, which are crucial for applications in fields such as photocatalysis, sensing, and optoelectronics.

UV-Visible Absorption Spectrophotometry

UV-Visible absorption spectrophotometry measures the absorption of light by a molecule as a function of wavelength. For this compound, the UV-Vis spectrum is dominated by transitions within the bipyridine core. The spectrum typically exhibits intense absorption bands in the ultraviolet region, which are assigned to π→π* transitions. These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system.

Upon coordination to a metal center, such as ruthenium(II), new absorption bands appear in the visible region. These are known as metal-to-ligand charge-transfer (MLCT) bands. nih.gov These transitions involve the transfer of an electron from a metal-centered d-orbital to a ligand-centered π* orbital. The energy, and thus the wavelength, of these MLCT bands is sensitive to the nature of the ligands and the solvent environment. For instance, in ruthenium complexes with substituted bipyridine ligands, these MLCT bands are typically observed between 301 and 306 nm. nih.gov The propionic acid group can influence the electronic properties through its electron-withdrawing or -donating character, potentially causing shifts in the absorption maxima. The pH of the solution can also affect the spectrum by altering the protonation state of the carboxylic acid group. nih.gov

Table 1: Representative UV-Visible Absorption Data for Bipyridine-type Compounds

| Compound/Complex | Solvent | Absorption Maxima (λmax, nm) | Assignment |

|---|---|---|---|

| 4,4'-dimethyl-2,2'-bipyridine (B75555) (dmbpy) Metal Complexes | Methanol | 301 - 306 | Metal-to-Ligand Charge Transfer (MLCT) |

| Ru(bpy)₂(NA)₂²⁺ | Water | ~285, ~420 | π→π*, MLCT |

Data is illustrative and based on related bipyridine complexes. nih.govresearchgate.net

Steady-State and Time-Resolved Fluorescence Spectroscopy

Fluorescence spectroscopy provides information about the emissive properties of a molecule from its excited singlet state. While this compound itself may exhibit weak fluorescence, its metal complexes, particularly with d⁶ metals like Ru(II), are often luminescent. This luminescence typically originates from the triplet MLCT (³MLCT) excited state.

Steady-State Fluorescence: This technique measures the emission spectrum of a sample when it is continuously excited at a fixed wavelength. For Ru(II) complexes of bipyridine derivatives, emission is often observed in the range of 600-700 nm. The position and intensity of the emission peak can be influenced by the solvent, temperature, and the specific substituents on the bipyridine ligand. rsc.org For example, the interaction of quaternized bipyridine derivatives (viologens) with fluorescent compounds like pyranine (B1669890) can lead to fluorescence quenching, an effect that can be reversed by the introduction of a binding substrate, forming the basis for sensing applications. nih.gov

Time-Resolved Fluorescence: This method measures the decay of the fluorescence intensity over time (typically on the nanosecond to microsecond scale) following excitation with a short pulse of light. The resulting decay curve is used to determine the excited-state lifetime (τ). The lifetime is a critical parameter as it defines the time window during which the excited state can participate in photochemical reactions or energy transfer processes. For many Ru(II)-bipyridine complexes, lifetimes are in the range of hundreds of nanoseconds to a few microseconds in deaerated solutions at room temperature. rsc.org

Table 2: Illustrative Photophysical Properties of a Ru(II) Bipyridine Carboxylic Acid Complex

| Property | Value |

|---|---|

| Emission Maximum (λem) | ~650 nm |

| Excited-State Lifetime (τ) | 100s of ns - μs |

Data is representative of typical Ru(II) complexes with carboxylated bipyridine ligands. nih.govrsc.org

Circular Dichroism (CD) Spectroscopy for Chiral Systems

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. harvard.edu A CD signal is only observed for chiral molecules. nih.gov While this compound is achiral, it can form chiral structures upon complexation with metal ions. For example, the coordination of three bipyridine ligands to an octahedral metal center (e.g., Ru(II), Zn(II)) results in a propeller-like structure that can exist as two non-superimposable mirror images (enantiomers), designated as Δ and Λ. nih.gov

CD spectroscopy is an excellent tool for studying these chiral metal complexes. The CD spectrum provides information about the absolute configuration of the metal center and can reveal details about electronic transitions. In the region of the ligand's π→π* transitions, coupling between the ligands can give rise to characteristic CD signals known as exciton (B1674681) coupling. nih.gov The sign and shape of these signals can be used to assign the Δ or Λ configuration of the complex. Time-dependent density functional theory (TD-DFT) is often employed to simulate and interpret the CD spectra of such complexes. nih.gov

Mass Spectrometry for Molecular Weight Confirmation and Complex Stoichiometry

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an indispensable tool for confirming the molecular weight of newly synthesized compounds and for determining the composition and stoichiometry of metal complexes.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar, and often non-volatile, molecules, including those with acidic or basic functional groups like the propionic acid moiety in the target compound. americanlaboratory.com A solution of the analyte is sprayed through a high-voltage capillary, generating charged droplets from which ions are liberated.

For this compound (Molecular Weight: 242.27 g/mol ), ESI-MS can be used to confirm its identity by detecting the corresponding molecular ions. vulcanchem.com

In positive-ion mode , the protonated molecule, [M+H]⁺, would be observed at an m/z value of approximately 243.28.

In negative-ion mode , the deprotonated molecule, [M-H]⁻, would be observed at an m/z of approximately 241.26, due to the acidity of the carboxylic acid group.

ESI-MS is also extremely valuable for characterizing metal complexes. It allows for the gentle transfer of intact, charged coordination complexes from solution into the gas phase. This enables the direct observation of the complex ion, confirming its stoichiometry. For example, a 1:1 complex of a divalent metal ion (M²⁺) with the deprotonated ligand (L⁻) could be observed as [ML]⁺. Tandem mass spectrometry (MS/MS) can further be used to fragment the complex, providing insights into its connectivity and stability. nih.govresearchgate.net

Table 3: Predicted ESI-MS Ions for this compound (M)

| Ionization Mode | Predicted Ion | Approximate m/z |

|---|---|---|

| Positive | [M+H]⁺ | 243.28 |

| Positive | [M+Na]⁺ | 265.26 |

Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another soft ionization technique, often used for larger, less-polar, or more fragile molecules like biomolecules and synthetic polymers. mdpi.com The analyte is co-crystallized with a large excess of a matrix compound on a target plate. The matrix strongly absorbs laser energy at a specific wavelength, leading to the desorption and ionization of both the matrix and the embedded analyte molecules. The ions are then accelerated into a time-of-flight (TOF) analyzer, which separates them based on their m/z ratio. nih.gov

For this compound and its complexes, MALDI-TOF can be a complementary technique to ESI-MS. It is particularly useful for analyzing neutral complexes or samples that are difficult to analyze by ESI due to solubility or ionization issues. The choice of matrix is critical for successful MALDI analysis. mdpi.com For a molecule like the target compound, common matrices such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) would be suitable choices. researchgate.net MALDI-TOF is effective in confirming the molecular weight of the ligand and can be used to characterize larger supramolecular assemblies or polymeric materials incorporating the bipyridine unit.

Table 4: Common Matrices for MALDI-TOF Analysis of Small Organic Molecules

| Matrix Abbreviation | Full Chemical Name | Typical Analytes |

|---|---|---|

| CHCA | α-Cyano-4-hydroxycinnamic acid | Peptides, Small Molecules |

| DHB | 2,5-Dihydroxybenzoic acid | Peptides, Glycans, Polymers |

| SA | Sinapinic Acid | Proteins, Large Molecules |

X-ray Diffraction Techniques for Solid-State Structural Determination

X-ray diffraction (XRD) is a cornerstone analytical method for the non-destructive investigation of solid-state materials, providing detailed information about the atomic and molecular structure of crystalline substances. americanpharmaceuticalreview.comnih.gov By analyzing the pattern of diffracted X-rays, researchers can elucidate crystal structures, identify phases, and determine the purity of a sample. americanpharmaceuticalreview.commdpi.com

Single-Crystal X-ray Diffraction for Ligands and Metal Complexes

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.comresearchgate.net This technique involves irradiating a single, high-quality crystal with a focused X-ray beam and measuring the intensities and positions of the diffracted beams. mdpi.com The resulting diffraction pattern allows for the calculation of the electron density distribution within the crystal, from which the exact positions of atoms, bond lengths, bond angles, and torsional angles can be determined. mdpi.com

For instance, in studies of related ruthenium(II) bipyridine complexes, SCXRD has been used to confirm a slightly distorted octahedral coordination environment around the ruthenium atom. mdpi.com Analysis of such structures provides fundamental data that underpins the understanding of the material's electronic and photophysical properties.

Table 1: Representative Crystallographic Data for a Ruthenium(II) Bipyridine Complex Analog (Note: Data is illustrative for a related complex, [Ru(L)(dmdcbp)₂]⁺, where dmdcbp is 4,4′-dimethoxycarbonyl-2,2′-bipyridine, as specific data for a this compound complex was not available in the cited literature)

| Parameter | Value | Reference |

| Crystal System | Monoclinic | mdpi.com |

| Space Group | P2₁/n | mdpi.com |

| Ru-N (bipyridine) Bond Lengths | 2.05 - 2.12 Å | mdpi.com |

| N-Ru-N Bite Angle | ~78° | mdpi.com |

| Coordination Geometry | Distorted Octahedral | mdpi.com |

Powder X-ray Diffraction for Crystalline Materials

Powder X-ray diffraction (PXRD) is a versatile technique used for the characterization of polycrystalline materials. nih.gov Unlike SCXRD, which requires a single, well-ordered crystal, PXRD can be performed on a bulk sample composed of numerous small, randomly oriented crystallites. americanpharmaceuticalreview.com The resulting diffraction pattern is a one-dimensional plot of diffracted intensity versus the diffraction angle (2θ), which serves as a unique "fingerprint" for a specific crystalline phase. americanpharmaceuticalreview.com

The primary applications of PXRD in the study of this compound and its derivatives include:

Phase Identification: Comparing the experimental PXRD pattern of a synthesized batch to a standard pattern from a database or a simulated pattern derived from single-crystal data confirms the identity of the compound. researchgate.net

Purity Assessment: The presence of sharp peaks corresponding to impurities or different crystalline forms (polymorphs) can be readily detected. americanpharmaceuticalreview.comresearchgate.net

Polymorph Screening: Different crystalline arrangements of the same compound (polymorphs) will produce distinct PXRD patterns, making PXRD a critical tool in pharmaceutical and materials science to identify and characterize these forms. mdpi.com

Structural Refinement: While not as detailed as SCXRD, techniques like Rietveld refinement can be used to refine crystal structure parameters from high-quality PXRD data, which is particularly useful when single crystals are not available. nih.gov

For example, PXRD is routinely employed to confirm the phase purity of bulk samples of metal complexes after synthesis, ensuring that the experimental results match well with the patterns simulated from SCXRD data. researchgate.net

Electrochemical Techniques for Redox Characterization

Electrochemical techniques are essential for investigating the redox properties of molecules, providing insights into their electronic structure and their ability to accept or donate electrons. For metal complexes of this compound, these methods are crucial for characterizing the metal- and ligand-based redox processes that govern their application in areas like catalysis and solar energy conversion.

Cyclic Voltammetry (CV)

Cyclic voltammetry (CV) is the most widely used electrochemical technique for probing the redox behavior of chemical species. nih.gov It involves scanning the potential of a working electrode linearly with time in a cyclic manner (first in a forward direction, then in a reverse direction) and measuring the resulting current. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information on the redox potentials and the reversibility of electron transfer processes. frontiersin.org

In the study of ruthenium complexes containing substituted bipyridine ligands, CV is used to determine the formal potentials of the metal-centered (e.g., Ru²⁺/Ru³⁺) and ligand-centered redox couples. rsc.orgrsc.org The Ru²⁺/Ru³⁺ oxidation potential, for instance, is sensitive to the electron-donating or electron-withdrawing nature of the substituents on the bipyridine ligands. rsc.org Ligands that withdraw electron density from the ruthenium center make the metal more difficult to oxidize, resulting in a positive shift in the oxidation potential. rsc.org Studies on various polypyridine-containing Co(II) and Ru(II) complexes have demonstrated the utility of CV in elucidating these structure-property relationships. nih.govnih.gov

Table 2: Illustrative Redox Potentials for Ruthenium(II) Polypyridyl Complexes (Note: Values are representative for the class of compounds and may vary based on specific ligand substituents, solvent, and supporting electrolyte)

| Complex Type | Redox Couple | Potential (V vs. reference) | Key Observation | Reference |

| [Ru(bpy)₂(LL)]²⁺ | Ru(II) / Ru(III) | 0.15 – 1.62 | Potential shifts based on the electronic properties of ligand LL. | rsc.org |

| [Ru(bpy)₂(LL)]²⁺ | Ligand Reduction | -1.37 – -1.57 | Typically assigned to the first reduction of the bipyridine ring. | rsc.org |

| [Co(4,4'-di-Me-bpy)₂]²⁺ | Co(III) / Co(II) | ~1.1 | Reversible metal-based oxidation. | nih.gov |

Differential Pulse Voltammetry (DPV)

Differential pulse voltammetry (DPV) is a more sensitive voltammetric technique compared to CV. openaccesspub.org In DPV, small, constant-amplitude pulses are superimposed on a linearly increasing potential ramp. openaccesspub.orgresearchgate.net The current is measured just before the pulse and again at the end of the pulse, and the difference between these two currents is plotted against the potential. openaccesspub.org This method effectively minimizes the contribution of the non-faradaic (charging) current, resulting in a peaked output that offers higher resolution and lower detection limits. researchgate.net

DPV is particularly useful for accurately determining the peak potentials of redox processes, especially for complex systems where multiple electron transfers may occur close to one another. researchgate.net Its application to ruthenium polypyridyl complexes allows for a more precise quantification of the oxidation and reduction potentials compared to the peak-to-peak separation method often used in CV. researchgate.net

Spectroelectrochemistry

Spectroelectrochemistry combines electrochemical and spectroscopic (typically UV-Visible absorption) techniques to study the spectral properties of electrochemically generated species in situ. rsc.org In a typical experiment, a species is held at a specific potential to induce oxidation or reduction while its absorption spectrum is simultaneously recorded. This allows for the direct correlation of changes in the electronic structure of a molecule with its redox state.

For ruthenium complexes of this compound, spectroelectrochemistry is a powerful tool for:

Identifying Redox Products: By observing the appearance of new absorption bands or the disappearance of existing ones upon electrolysis, the electronic spectra of the oxidized (Ru³⁺) or reduced species can be unequivocally identified.

Characterizing MLCT Bands: It helps in understanding how the characteristic metal-to-ligand charge transfer (MLCT) bands of Ru(II) complexes change upon oxidation of the metal center. rsc.org

Studying Reaction Mechanisms: The technique can be used to monitor the kinetics of chemical reactions that follow electron transfer, providing a more complete picture of the redox process. reading.ac.uk

For example, spectroelectrochemical studies on related Ru(II) complexes reveal how the electronic properties change as the complex is oxidized from Ru(II) to Ru(III), providing fundamental insights into the nature of the molecular orbitals involved in the electron transfer. rsc.org

Theoretical and Computational Investigations of 4 Methyl 2,2 Bipyridine 4 Propionic Acid and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. These methods can predict molecular geometries, orbital energies, and various spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules due to its favorable balance between accuracy and computational cost. For bipyridine derivatives, DFT calculations are instrumental in understanding how substituents affect the ligand's properties and its subsequent interactions with metal ions. ias.ac.inacs.org

Studies on related bipyridine compounds, such as those with methyl or carboxylic acid groups, show that substituents significantly influence the electronic landscape. rsc.org The methyl group (-CH₃) at the 4'-position is an electron-donating group, which increases the electron density on the pyridine (B92270) ring system. This, in turn, enhances the ligand's ability to donate electron density to a metal center. The propionic acid group (-CH₂CH₂COOH) at the 4-position has a more complex effect. While the carboxylic acid moiety is electron-withdrawing, the ethyl spacer mitigates this effect on the bipyridine core compared to a directly attached carboxyl group.

When 4'-Methyl-2,2'-bipyridine-4-propionic acid coordinates to a metal center, DFT calculations can model the resulting complex's geometry, stability, and electronic transitions. researchgate.netnih.gov These calculations are crucial for predicting properties like the energies of metal-to-ligand charge transfer (MLCT) bands, which are fundamental to the photophysical applications of many bipyridine complexes. acs.orgnih.gov DFT studies on various bipyridine-metal complexes have successfully correlated calculated electronic structures with experimental spectroscopic data. ox.ac.ukmaynoothuniversity.ie

Table 1: Representative DFT-Calculated Electronic Properties for Substituted Bipyridine Ligands Note: These are typical values based on studies of analogous bipyridine derivatives and are intended for illustrative purposes.

| Property | Unsubstituted Bipyridine | 4,4'-Dimethyl-2,2'-bipyridine (B75555) | 2,2'-Bipyridine-4,4'-dicarboxylic acid |

|---|---|---|---|

| HOMO Energy (eV) | -6.4 | -6.1 | -6.8 |

| LUMO Energy (eV) | -0.9 | -0.8 | -1.5 |

| HOMO-LUMO Gap (eV) | 5.5 | 5.3 | 5.3 |

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, though often at a greater computational expense than DFT. chemrxiv.org